

# Technical Support Center: Ampicillin and Carbenicillin Plate Selection

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## Compound of Interest

Compound Name: Carbenicillin

Cat. No.: B15559898

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This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of ampicillin and **carbenicillin** for selective plating in research and drug development.

## Troubleshooting Guide: Ampicillin Plate Failures

**Problem:** My ampicillin plates have many tiny colonies surrounding a larger central colony (satellite colonies).

**Answer:**

This is a classic sign of ampicillin degradation. Here's what's happening and how to resolve it:

- **Cause:** Your transformed, ampicillin-resistant bacteria produce an enzyme called  $\beta$ -lactamase, which they secrete into the surrounding medium.[1][2] This enzyme breaks down the ampicillin in the agar, creating a zone with a lower antibiotic concentration around the resistant colony.[2][3] Non-transformed bacteria can then grow in this "safe zone," forming satellite colonies.[4]
- **Solutions:**
  - **Avoid prolonged incubation:** Do not incubate your plates for more than 16-20 hours. The longer the incubation, the more  $\beta$ -lactamase is secreted and the more ampicillin is degraded.

- Use fresh plates: Ampicillin in agar plates is not stable for long periods, even when stored at 4°C. For best results, use plates that are less than two weeks old.
- Increase ampicillin concentration: For problematic constructs, you can try increasing the ampicillin concentration in your plates to 150-200 µg/mL.
- Switch to **carbenicillin**: **Carbenicillin** is a more stable analog of ampicillin and is less susceptible to degradation by  $\beta$ -lactamase. This makes it a better choice for experiments prone to satellite colonies.

Problem: I am seeing a lawn of bacteria on my ampicillin plates, or I have growth on my negative control plate.

Answer:

This indicates a complete failure of the antibiotic selection. The most likely causes are:

- Inactive Ampicillin:
  - Improper storage: Ampicillin solutions are sensitive to temperature and pH. Stock solutions should be stored at -20°C for long-term storage (up to 6 months) and at 4°C for short-term storage (a few weeks). Repeated freeze-thaw cycles should be avoided.
  - Adding to hot agar: Ampicillin is heat-sensitive. Always cool your autoclaved agar to 45-55°C before adding the antibiotic. Adding it to hotter agar will cause it to degrade.
- Incorrect Plate Preparation:
  - Forgot to add ampicillin: It's a simple mistake, but it happens. Double-check your protocol to ensure the antibiotic was added.
  - Uneven mixing: If the ampicillin is not mixed thoroughly into the agar, you can have areas with low or no antibiotic, leading to unrestricted bacterial growth.

## Frequently Asked Questions (FAQs)

Q1: Why do my ampicillin plates fail, but my liquid cultures with ampicillin seem to work?

A1: In liquid cultures, the secreted  $\beta$ -lactamase is diluted throughout the media, and the bacteria are in a different growth phase. On a plate, the enzyme is concentrated around the colony, leading to the localized degradation that allows satellite colonies to form. However, prolonged incubation of liquid cultures can also lead to ampicillin degradation and the growth of plasmid-free cells.

Q2: Can I use **carbenicillin** with a plasmid that has an ampicillin resistance gene (bla)?

A2: Yes. The ampicillin resistance gene, bla, encodes the  $\beta$ -lactamase enzyme, which also confers resistance to **carbenicillin**. Therefore, you can directly substitute **carbenicillin** for ampicillin in your selection media without needing to change your plasmid.

Q3: When is it critical to use **carbenicillin** instead of ampicillin?

A3: **Carbenicillin** is recommended in the following situations:

- Long incubation times: For experiments requiring longer than 16 hours of incubation.
- High-density plating: When you expect a large number of colonies, which would produce a high concentration of  $\beta$ -lactamase.
- Cloning of unstable inserts: To ensure robust selection pressure is maintained.
- Large-scale cultures: **Carbenicillin**'s higher stability is advantageous for large liquid cultures where ampicillin can degrade over time.

Q4: Are there any disadvantages to using **carbenicillin**?

A4: The primary disadvantage of **carbenicillin** is its higher cost compared to ampicillin. For routine cloning experiments where satellite colonies are not a significant issue, ampicillin is often the more economical choice.

## Data Summary

Table 1: Comparison of Ampicillin and **Carbenicillin**

Feature	Ampicillin	Carbenicillin
Mechanism of Action	Inhibits bacterial cell wall synthesis.	Inhibits bacterial cell wall synthesis.
Resistance Gene	bla (encodes $\beta$ -lactamase)	bla (encodes $\beta$ -lactamase)
Stability in Media	Less stable; sensitive to heat and acidic pH. Degrades over time, especially at 37°C.	More stable than ampicillin; greater tolerance for heat and acidity.
Susceptibility to $\beta$ -lactamase	Readily degraded by secreted $\beta$ -lactamase.	Less susceptible to degradation by $\beta$ -lactamase compared to ampicillin.
Satellite Colonies	Prone to the formation of satellite colonies.	Significantly reduces or eliminates satellite colonies.
Typical Working Concentration	50-100 $\mu\text{g/mL}$	50-100 $\mu\text{g/mL}$
Relative Cost	Lower	Higher

## Experimental Protocols

### Protocol 1: Preparation of Ampicillin Plates (100 $\mu\text{g/mL}$ )

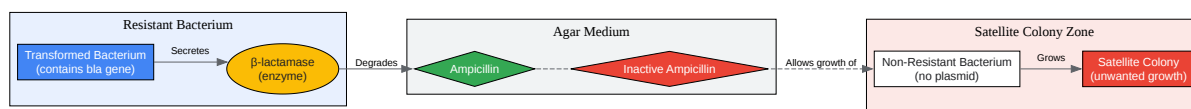
- **Prepare LB Agar:** For 1 liter of medium, weigh out the required amounts of tryptone, yeast extract, NaCl, and agar. Add to 1 liter of purified water in a 2 L flask.
- **Autoclave:** Sterilize the LB agar by autoclaving according to the manufacturer's instructions (e.g., 121°C for 15-20 minutes).
- **Cool the Agar:** Place the flask in a 50-55°C water bath until the medium has cooled. It should be warm to the touch but not hot enough to cause burns.
- **Prepare Ampicillin Stock:** Prepare a 100 mg/mL stock solution of ampicillin in sterile, purified water. Filter-sterilize this solution through a 0.22  $\mu\text{m}$  filter. Aliquot and store at -20°C.
- **Add Ampicillin:** Add 1 mL of the 100 mg/mL ampicillin stock solution to the 1 L of cooled LB agar. Swirl the flask gently to mix thoroughly, avoiding the introduction of air bubbles.

- **Pour Plates:** In a sterile environment (e.g., a laminar flow hood), pour approximately 20-25 mL of the ampicillin-containing agar into sterile petri dishes.
- **Solidify and Store:** Allow the plates to solidify at room temperature. For long-term storage, place the plates in a sealed bag and store them upside down at 4°C for up to two weeks.

#### Protocol 2: Preparation of **Carbenicillin** Plates (100 µg/mL)

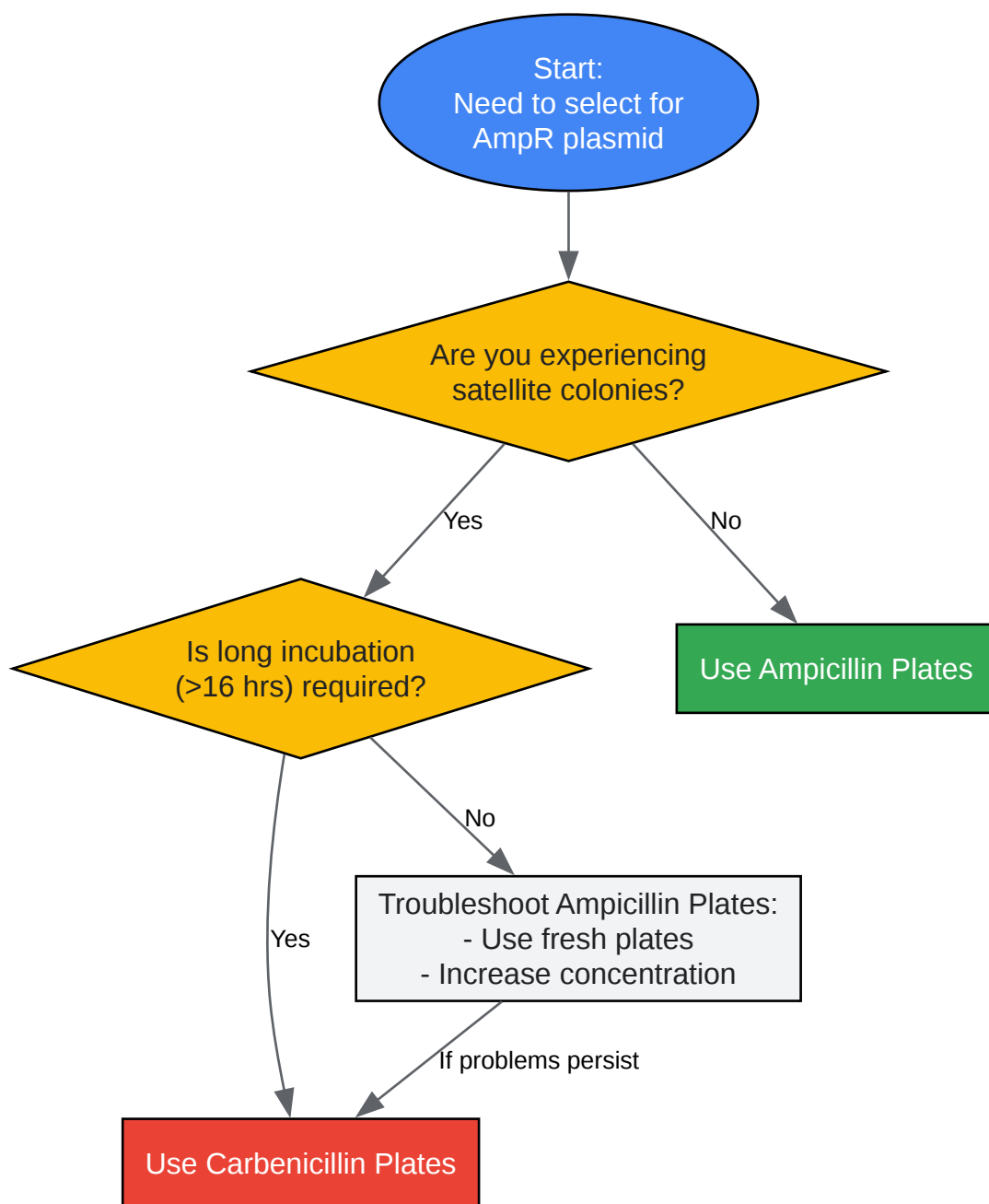
- **Prepare LB Agar:** Follow steps 1 and 2 from the ampicillin plate protocol.
- **Cool the Agar:** Cool the autoclaved LB agar to 50-55°C in a water bath.
- **Prepare **Carbenicillin** Stock:** Prepare a 50 mg/mL or 100 mg/mL stock solution of **carbenicillin** in sterile, purified water. Filter-sterilize the solution. Aliquot and store at -20°C.
- **Add **Carbenicillin**:** Add the appropriate volume of the **carbenicillin** stock solution to the cooled LB agar to achieve a final concentration of 100 µg/mL (e.g., 2 mL of a 50 mg/mL stock for 1 L of agar). Swirl gently to mix.
- **Pour Plates:** Pour the plates as described for ampicillin plates.
- **Solidify and Store:** Allow the plates to solidify and store them at 4°C. **Carbenicillin** plates are generally more stable than ampicillin plates.

## Visualizations



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Caption: Mechanism of satellite colony formation.



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Caption: Decision workflow for antibiotic selection.

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